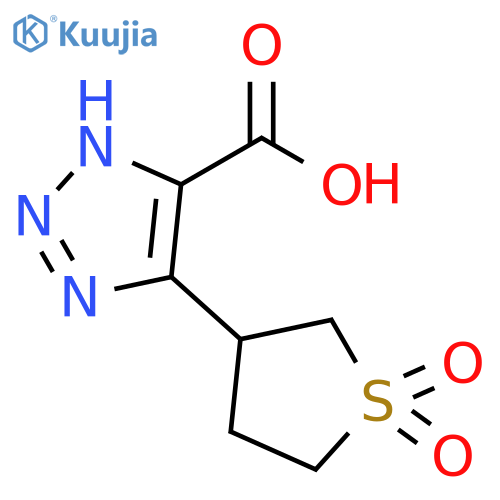Cas no 2137812-24-7 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-)

2137812-24-7 structure
商品名:1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-
CAS番号:2137812-24-7
MF:C7H9N3O4S
メガワット:231.229059934616
CID:5299803
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-
-
- インチ: 1S/C7H9N3O4S/c11-7(12)6-5(8-10-9-6)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,11,12)(H,8,9,10)
- InChIKey: XDYVBWBKDPBVIU-UHFFFAOYSA-N
- ほほえんだ: N1C(C(O)=O)=C(C2CCS(=O)(=O)C2)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785931-1.0g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 1.0g |
$1643.0 | 2024-05-22 | |
| Enamine | EN300-785931-2.5g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 2.5g |
$3220.0 | 2024-05-22 | |
| Enamine | EN300-785931-0.05g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 0.05g |
$1381.0 | 2024-05-22 | |
| Enamine | EN300-785931-0.1g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 0.1g |
$1447.0 | 2024-05-22 | |
| Enamine | EN300-785931-0.25g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 0.25g |
$1513.0 | 2024-05-22 | |
| Enamine | EN300-785931-0.5g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 0.5g |
$1577.0 | 2024-05-22 | |
| Enamine | EN300-785931-10.0g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 10.0g |
$7065.0 | 2024-05-22 | |
| Enamine | EN300-785931-5.0g |
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
2137812-24-7 | 95% | 5.0g |
$4764.0 | 2024-05-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)- 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2137812-24-7 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-1,1-dioxido-3-thienyl)-) 関連製品
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
